![molecular formula C13H25Cl3O2Si B14493820 Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane CAS No. 63370-43-4](/img/structure/B14493820.png)
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane is a complex organosilicon compound. This compound is characterized by the presence of a silicon atom bonded to a propyl group, two ethyl groups, and a prop-1-en-1-yl group substituted with a 2,2,2-trichloroethoxy methoxy moiety. Organosilicon compounds like this one are often used in various industrial and research applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane typically involves multiple steps:
Formation of the Prop-1-en-1-yl Group: This can be achieved through the reaction of an appropriate alkene with a halogenating agent to introduce the double bond.
Attachment of the 2,2,2-Trichloroethoxy Methoxy Group: This step involves the reaction of the prop-1-en-1-yl group with 2,2,2-trichloroethanol in the presence of a base to form the trichloroethoxy methoxy moiety.
Formation of the Silane Core: The final step involves the reaction of the intermediate product with diethylchlorosilane in the presence of a catalyst to form the desired organosilicon compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the reaction.
Purification Steps: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding silane derivatives.
Substitution: The compound can undergo substitution reactions where the trichloroethoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, and other cellular processes, resulting in its observed effects.
類似化合物との比較
Similar Compounds
Diethyl(propyl)silane: Lacks the trichloroethoxy methoxy group, resulting in different chemical properties.
Diethyl(ethyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane: Contains an ethyl group instead of a propyl group, leading to variations in reactivity and applications.
Uniqueness
Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-en-1-yl}silane is unique due to the presence of the trichloroethoxy methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
特性
CAS番号 |
63370-43-4 |
|---|---|
分子式 |
C13H25Cl3O2Si |
分子量 |
347.8 g/mol |
IUPAC名 |
diethyl-propyl-[3-(2,2,2-trichloroethoxymethoxy)prop-1-enyl]silane |
InChI |
InChI=1S/C13H25Cl3O2Si/c1-4-9-19(5-2,6-3)10-7-8-17-12-18-11-13(14,15)16/h7,10H,4-6,8-9,11-12H2,1-3H3 |
InChIキー |
NDOJLHYLBDMXQC-UHFFFAOYSA-N |
正規SMILES |
CCC[Si](CC)(CC)C=CCOCOCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


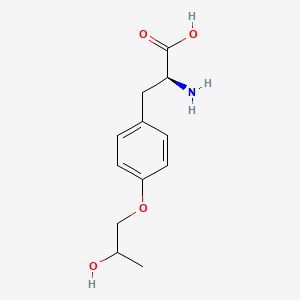
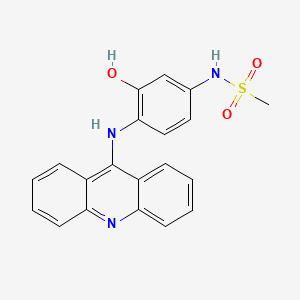

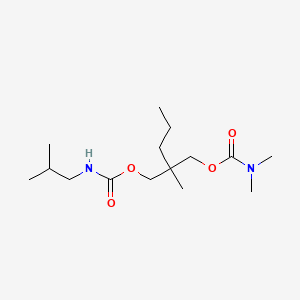



![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)

![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)
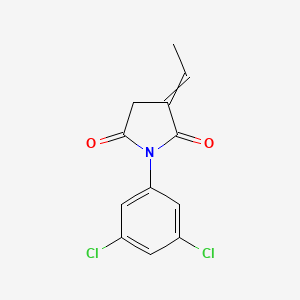
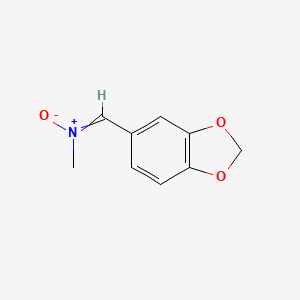
![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)
